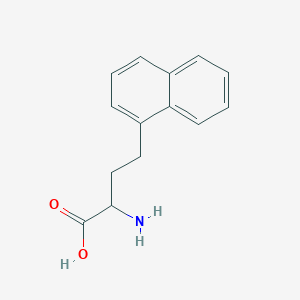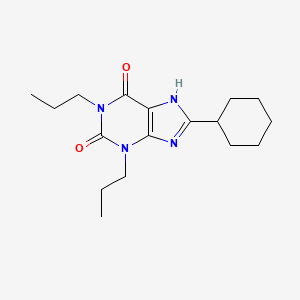![molecular formula C12H20O B14324274 1-Pentylbicyclo[4.1.0]heptan-3-one CAS No. 112039-12-0](/img/structure/B14324274.png)
1-Pentylbicyclo[4.1.0]heptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentylbicyclo[410]heptan-3-one is a bicyclic ketone with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentylbicyclo[4.1.0]heptan-3-one typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include mild temperatures and specific solvents to facilitate the cycloisomerization process.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the principles of transition metal-catalyzed cycloisomerization can be scaled up for larger production. The choice of catalyst and reaction conditions would be optimized for efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pentylbicyclo[4.1.0]heptan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the ketone group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted bicyclic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Pentylbicyclo[4.1.0]heptan-3-one has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Pentylbicyclo[4.1.0]heptan-3-one involves its interaction with molecular targets through its ketone group. The compound can act as an electrophile, participating in nucleophilic addition reactions. The cyclopropane ring strain also makes it a reactive intermediate in various transformations .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[4.1.0]heptan-3-one: A similar bicyclic ketone with different substituents.
Bicyclo[3.1.0]hexan-3-one: Another bicyclic ketone with a smaller ring system.
Uniqueness: 1-Pentylbicyclo[4.1.0]heptan-3-one is unique due to its pentyl substituent, which can influence its reactivity and interactions in chemical and biological systems. The presence of the cyclopropane ring also adds to its distinct chemical properties .
Eigenschaften
CAS-Nummer |
112039-12-0 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
1-pentylbicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C12H20O/c1-2-3-4-7-12-8-10(12)5-6-11(13)9-12/h10H,2-9H2,1H3 |
InChI-Schlüssel |
BPWGCDLYJQSQEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC12CC1CCC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



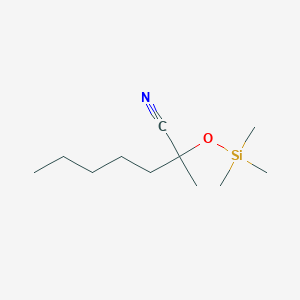


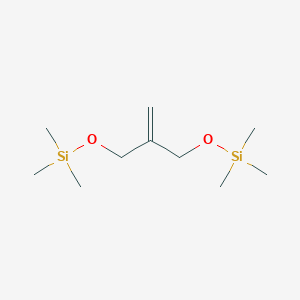

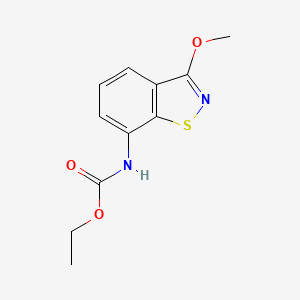
![N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine](/img/structure/B14324233.png)
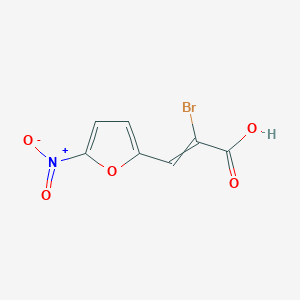
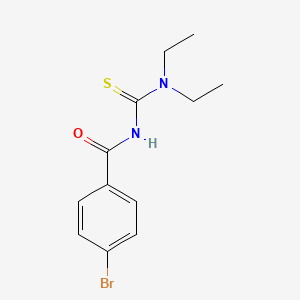
![[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate](/img/structure/B14324244.png)

